molecular formula C12H19N3O B2449292 (1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol CAS No. 1289387-14-9

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol

Cat. No.: B2449292
CAS No.: 1289387-14-9
M. Wt: 221.304
InChI Key: FSSCFFPPZZZSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol is a chemical compound that features a piperidine ring substituted with a pyrazine moiety and a hydroxymethyl group

Scientific Research Applications

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Future Directions

The future directions for research on (1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard evaluations could be conducted. Given the interest in related compounds for their anti-tubercular activity , This compound could also be evaluated for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.

    Alkylation: The pyrazine moiety is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving suitable precursors such as 1,5-diamines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Mechanism of Action

The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (1-(1-(Pyrimidin-2-yl)ethyl)piperidin-2-yl)methanol: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(1-pyrazin-2-ylethyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10(12-8-13-5-6-14-12)15-7-3-2-4-11(15)9-16/h5-6,8,10-11,16H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSCFFPPZZZSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.